N2-Boc-2,3-dimethyl-2,3-butanediamine
Overview
Description
N2-Boc-2,3-dimethyl-2,3-butanediamine is a chemical compound with the molecular formula C11H24N2O2 . It is used in diverse scientific research due to its unique structure and properties.
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C11H24N2O2 . The compound has a molecular weight of 216.32 . The canonical SMILES representation is CC©©OC(=O)NC©©C©©N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.32 and a molecular formula of C11H24N2O2 . It has a LogP value of 3.11820, indicating its partition coefficient between octanol and water . The exact storage conditions and boiling point are not specified in the search results .Scientific Research Applications
X-ray Studies of Related Compounds
- Research on N,N′-dimethoxy-2,3-dimethyl-N,N′-dinitroso-2,3-butanediamine structures using X-ray crystallography reveals insights into molecular geometry and bond lengths, important for understanding the properties of similar compounds (Bagryanskaya et al., 1998).
Synthesis and Properties of Stereoregular Polyamides
- The compound has been used in the synthesis of stereoregular polyamides derived from L-tartaric acid, contributing to advancements in polymer chemistry and materials science (Bou, Iribarren, & Muñoz-Guerra, 1994).
Catalysis and Haloboration Processes
- In catalysis, it is used for haloboration of internal alkynes, demonstrating its utility in organic synthesis and the production of useful precursors to tetrasubstituted alkenes (Lawson et al., 2013).
Study of Complexes in Coordination Chemistry
- The compound aids in the study of various isomers in tris(diamine)cobalt(III) complexes, important for understanding coordination chemistry and molecular structure (Kojima & Fujita, 1981).
Applications in Homogeneous Catalysis
- It has been used in the efficient catalysis of the reduction of CO2 to CO, highlighting its potential in environmental chemistry and renewable energy research (Laitar, Müller, & Sadighi, 2005).
Exploration in Metal Complexes and Antitumor Activities
- Studies have explored its role in the synthesis of metal complexes with antitumor activities, contributing to medicinal chemistry and cancer treatment research (Nowatari et al., 1989).
Applications in Magnetic Resonance Imaging
- The compound's derivatives have been used in the formation of composites for enhanced cellular magnetic resonance imaging, showcasing its significance in biomedical imaging and diagnostics (Chen et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,3-dimethylbutan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-9(2,3)15-8(14)13-11(6,7)10(4,5)12/h12H2,1-7H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESYPBHHGHNDEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C)(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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